3,3-Bis(4-methoxyphenyl)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(4-methoxyphenyl)pentanedioic acid is an organic compound with the molecular formula C19H20O6 It is characterized by the presence of two methoxyphenyl groups attached to a pentanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-methoxyphenyl)pentanedioic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by a series of condensation and oxidation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-methoxyphenyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3-Bis(4-methoxyphenyl)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3-Bis(4-methoxyphenyl)pentanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(4-hydroxyphenyl)pentanedioic acid
- 3,3-Bis(4-chlorophenyl)pentanedioic acid
- 3,3-Bis(4-nitrophenyl)pentanedioic acid
Uniqueness
3,3-Bis(4-methoxyphenyl)pentanedioic acid is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets.
Properties
CAS No. |
66110-26-7 |
---|---|
Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3,3-bis(4-methoxyphenyl)pentanedioic acid |
InChI |
InChI=1S/C19H20O6/c1-24-15-7-3-13(4-8-15)19(11-17(20)21,12-18(22)23)14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
KHYJVEUISUKXDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)(CC(=O)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.